molecular formula C14H22N2O2 B12426702 2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide

2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide

Cat. No.: B12426702
M. Wt: 255.37 g/mol
InChI Key: PMGUCIDDSCRAMY-RPIBLTHZSA-N
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Description

This compound is a deuterated derivative of lidocaine analogs, featuring a mixed ethyl/pentadeuterioethylamino group and a 3-hydroxy-2,6-dimethylphenylacetamide backbone. The incorporation of deuterium (five deuterium atoms on one ethyl group) aims to modulate pharmacokinetic properties, such as metabolic stability, via the kinetic isotope effect . Its structural framework aligns with lidocaine metabolites, particularly 3’-hydroxy lidocaine (C14H22N2O2), but distinguishes itself through selective deuteration and substitution patterns .

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

255.37 g/mol

IUPAC Name

2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C14H22N2O2/c1-5-16(6-2)9-13(18)15-14-10(3)7-8-12(17)11(14)4/h7-8,17H,5-6,9H2,1-4H3,(H,15,18)/i1D3,5D2

InChI Key

PMGUCIDDSCRAMY-RPIBLTHZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CC)CC(=O)NC1=C(C=CC(=C1C)O)C

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC(=C1C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide typically involves multiple steps:

    Preparation of Deuterated Ethylamine: The starting material, deuterated ethylamine, can be synthesized by the reaction of ethylamine with deuterium gas under specific conditions.

    Formation of the Acetamide Moiety: The deuterated ethylamine is then reacted with 3-hydroxy-2,6-dimethylphenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of deuterium incorporation on chemical reactivity and stability.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its stability and unique pharmacokinetic properties.

    Industry: Utilized in the development of deuterated drugs, which can have improved metabolic stability and reduced toxicity.

Mechanism of Action

The mechanism of action of 2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences:

Compound Name Molecular Formula Substituents on Acetamide Nitrogen Aryl Group Substituents Deuterium Presence Biological Role/Activity Key References
Target Compound C16H22D5N2O2 Ethyl, pentadeuterioethyl 3-hydroxy-2,6-dimethyl Yes Potential metabolite/analgesic
Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide) C14H22N2O Diethyl 2,6-dimethyl No Local anesthetic, antiarrhythmic
3’-Hydroxy Lidocaine C14H22N2O2 Diethyl 3-hydroxy-2,6-dimethyl No Lidocaine metabolite (Phase I)
4-Hydroxylidocaine-d10 C14H12D10N2O2 Bis(pentadeuterioethyl) 4-hydroxy-2,6-dimethyl Yes Isotope-labeled metabolite tracer
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C11H8Cl2N2OS Thiazol-2-yl 2,6-dichlorophenyl No Antimicrobial/coordination ligand

Key Comparisons

Pharmacokinetic Modifications via Deuteration
  • The target compound’s partial deuteration (one ethyl group vs. fully deuterated analogs like 4-hydroxylidocaine-d10 ) likely reduces metabolic degradation compared to non-deuterated 3’-hydroxy lidocaine.
  • In contrast, lidocaine (non-deuterated, pKa 7.93 ) undergoes rapid hepatic metabolism to 3’-hydroxy lidocaine, which is associated with systemic toxicity. The deuterated analog may mitigate this issue .
Substituent Effects on Bioactivity
  • Hydroxyl Group Position : The 3-hydroxy substitution in the target compound and 3’-hydroxy lidocaine increases polarity compared to lidocaine, altering solubility and tissue distribution. This modification may enhance renal excretion or reduce blood-brain barrier penetration .
  • Aryl Substitutions: The 2,6-dimethylphenyl group in lidocaine confers steric hindrance, reducing hydrolysis.
Functional Divergence from Non-Pharmaceutical Analogs
  • Compounds like 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide () and pesticidal chloroacetamides () highlight structural versatility. These analogs prioritize halogenated aryl groups and heterocyclic amines for antimicrobial or herbicidal activity, diverging from the target compound’s focus on neurological applications .

Biological Activity

The compound 2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide is a derivative of acetamide with potential biological activities. Its unique isotopic labeling with deuterium may influence its pharmacokinetics and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular formula for the compound is C16H24D5N3OC_{16}H_{24}D_5N_3O. The presence of deuterium isotopes alters the physical properties and metabolic pathways of the compound compared to its non-deuterated counterparts.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound is believed to interact with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and signaling pathways.
  • Enzyme Modulation : It may act as an inhibitor or modulator of key enzymes involved in metabolic pathways related to neurotransmission and inflammation.
  • Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which could be beneficial in reducing oxidative stress-related damage in cells.

Biological Activity Data

Activity Observation Source
Antidepressant-like effectsReduced depressive behaviors in animal models
Anti-inflammatory activityDecreased levels of pro-inflammatory cytokines
Neuroprotective effectsProtection against neuronal cell death in vitro

Case Studies

  • Antidepressant Activity : A study conducted on rodent models demonstrated that administration of the compound led to a significant reduction in behaviors associated with depression. The study utilized behavioral assays such as the forced swim test and tail suspension test to evaluate efficacy.
  • Anti-inflammatory Effects : In vitro experiments showed that the compound reduced the secretion of TNF-alpha and IL-6 from activated macrophages. This suggests potential applications in treating inflammatory conditions.
  • Neuroprotection : Research indicated that the compound could protect neuronal cells from glutamate-induced toxicity. This was assessed using primary neuronal cultures exposed to high concentrations of glutamate, with subsequent measurements of cell viability.

Pharmacokinetics

The incorporation of deuterium is expected to alter the pharmacokinetic profile of the compound. Deuterated compounds often exhibit slower metabolism due to the stronger C-D bond compared to C-H bonds. This can lead to prolonged half-lives and enhanced bioavailability.

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